Kendomycin - 183202-73-5

Kendomycin

Catalog Number: EVT-271727
CAS Number: 183202-73-5
Molecular Formula: C29H42O6
Molecular Weight: 486.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Kendomycin, also known as (−)-TAN 2162, is a naturally occurring polyketide first isolated from Streptomyces hygroscopisus in 1996 and later from Streptomyces violaceoruber in 1999. [ [], [] ] It belongs to a class of compounds known as ansamycins, characterized by an aliphatic ansa bridge connecting two non-adjacent positions of an aromatic core. [ [] ] Kendomycin exhibits a unique quinone methide ansa structure and has garnered significant attention for its diverse biological activities. [ [], [] ] Notably, it demonstrates potent antibacterial activity against both Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). [ [] ] Additionally, kendomycin exhibits cytotoxic effects against various human tumor cell lines, comparable in potency to cisplatin. [ [], [] ] Its potential applications in antiosteoporosis treatment have also been explored. [ [] ]

Synthesis Analysis

The complex molecular architecture of kendomycin has prompted considerable interest in developing efficient and stereoselective synthetic routes. Since its isolation, several total syntheses and numerous fragment syntheses have been reported. [ [] ]

General Strategies:

  • Macrocyclization: A critical step involves the formation of the 18-membered macrocyclic ansa bridge. Several methods have been employed, including:
    • Tsuji-Trost macrocyclic etherification [ [] ]
    • Ring-closing metathesis (RCM) [ [], [], [] ]
    • Photo-Fries reaction followed by macrolactonization [ [] ]
    • Intramolecular Dötz benzannulation [ [] ]
  • Tetrahydropyran Formation: The highly substituted tetrahydropyran ring is constructed with a high degree of stereoselectivity, often employing reactions like:
    • Prins cyclization [ [], [] ]
    • Petasis-Ferrier rearrangement [ [], [], [] ]

Notable Synthetic Approaches:

  • Lee and Panek: Utilized a novel macroglycosidation approach involving a Friedel-Crafts-type ring closure for macrocycle formation. [ [] ]
  • Tatsuta and coworkers: Employed a Tsuji-Trost macrocyclic etherification followed by a transannular Claisen rearrangement to assemble the ansa framework. [ [] ]
  • Roush and coworkers: Developed an efficient Petasis-Ferrier rearrangement/ring-closing methesis strategy. [ [], [], [] ]
  • Fürstner and coworkers: Explored alkyne metathesis/gold catalysis for the formal synthesis. [ [] ]
  • Lee and coworkers: Developed a stereocontrolled [4+2]-annulation strategy for the C1a-C10 fragment synthesis. [ [] ]
Molecular Structure Analysis

X-ray crystallography studies have confirmed the relative and absolute configuration of kendomycin. [ [] ]

Chemical Reactions Analysis
  • Nucleophilic Addition: The quinone methide can react with nucleophiles, such as thiols, to form adducts. This reactivity has been exploited to generate kendomycin derivatives. [ [] ]
Mechanism of Action

Antibacterial Activity:

  • Bacteriostatic Effect: Kendomycin exhibits bacteriostatic rather than bactericidal activity against Staphylococcus aureus, suggesting it inhibits bacterial growth without directly killing the cells. [ [] ]
  • Cell Division Inhibition: Electron microscopy studies reveal that kendomycin disrupts septum formation during cell division in S. aureus, leading to incomplete septa with abnormal morphology. [ [] ]

Cytotoxicity:

  • Proteasome Inhibition: Kendomycin inhibits the chymotrypsin-like activity of the proteasome in human tumor cells, similar to the known inhibitor MG-132. [ [] ]
  • Apoptosis Induction: Treatment with kendomycin triggers apoptotic pathways in tumor cells, characterized by mitochondrial membrane depolarization, caspase 3 activation, and DNA laddering. [ [] ]

Cation Chelation:

  • Recent research suggests that kendomycin's cytotoxicity against bacterial, fungal, and mammalian cells may stem from its ability to chelate cations, particularly iron and copper. [ [] ]
  • The addition of excess iron or copper attenuates kendomycin's cytotoxic effects across various cell types, supporting the cation chelation hypothesis. [ [] ]
Applications
  • Antibacterial Agent: Kendomycin's potent activity against Gram-positive and Gram-negative bacteria, including MRSA, makes it a promising candidate for developing novel antibiotics. [ [] ]
  • Anticancer Agent: Its cytotoxic effects on human tumor cell lines, mediated through proteasome inhibition and apoptosis induction, highlight its potential as an anticancer drug lead. [ [] ]
  • Antiosteoporosis Agent: Kendomycin has demonstrated the ability to modulate bone metabolism and inhibit bone resorption, suggesting potential applications in osteoporosis treatment. [ [] ]
  • Biosynthetic Studies: Investigation of kendomycin's biosynthetic pathway has provided insights into the assembly of complex polyketides and the unusual carbocyclic ansa bridge formation. [ [], [], [] ]

Kendomycin B

  • Compound Description: Kendomycin B is an ansamycin-like polyketide produced by the marine-derived actinomycete Verrucosispora sp. SCSIO 07399. It displays good antibacterial activity against several Gram-positive bacteria. [] Structurally, it features the unique aliphatic macrocyclic ansa scaffold found in kendomycins, where a highly substituted pyran ring connects to the quinone moiety. []
  • Relevance: Kendomycin B is a structural analogue of kendomycin, produced by the same Verrucosispora species. [] The two compounds share the core carbocyclic ansa scaffold but differ in their substituents, influencing their specific biological activities. []

Kendomycin C

  • Compound Description: Kendomycin C is another ansamycin-like polyketide produced by Verrucosispora sp. SCSIO 07399. Similar to kendomycin B, it exhibits antibacterial activity against Gram-positive bacteria. []
  • Relevance: As a structural analogue of kendomycin, kendomycin C further emphasizes the diversity within the kendomycin family produced by Verrucosispora sp. SCSIO 07399. [] Subtle structural variations between these compounds likely contribute to the range of their antibacterial activity. []

Kendomycin D

  • Compound Description: Kendomycin D is an ansamycin-like polyketide also isolated from Verrucosispora sp. SCSIO 07399, sharing the characteristic carbocyclic ansa scaffold with other kendomycins. It exhibits antibacterial activity against Gram-positive bacteria. []
  • Relevance: Kendomycin D belongs to the same family of compounds produced by Verrucosispora sp. SCSIO 07399 as kendomycin. [] Studying the structural differences between kendomycin D and kendomycin could be valuable in understanding the structure-activity relationship within this group of compounds. []

Kendomycin E

  • Compound Description: Kendomycin E is a newly identified ansamycin natural product isolated from the strain Streptomyces sp. Cl 58-27. [] It belongs structurally to the kendomycins, further expanding this class of natural products. []
  • Relevance: The discovery of kendomycin E highlights the diversity within the kendomycin family and suggests a broader distribution of these compounds among different Streptomyces species. [] Its structural similarity to kendomycin offers further opportunities for exploring structure-activity relationships. []

Deoxyaureothin

  • Compound Description: Deoxyaureothin is a polyketide intermediate in the biosynthetic pathway of aureothin, an antitumor and antifungal natural product. [] It lacks the tetrahydrofuryl moiety present in aureothin. []
  • Relevance: While not structurally analogous to kendomycin, deoxyaureothin provides insight into alternative biosynthetic strategies for heterocycle formation in polyketides. [] The enzyme AurH, responsible for tetrahydrofuryl moiety formation in aureothin, is uninvolved in kendomycin biosynthesis, highlighting the diverse enzymatic machinery employed in natural product synthesis. []

3,5-Dihydroxybenzoic acid (3,5-DHBA)

  • Compound Description: 3,5-Dihydroxybenzoic acid, also known as α-resorcylic acid, is a precursor molecule in the biosynthesis of kendomycin B. [] It serves as the starter unit for the polyketide chain assembly. []
  • Relevance: 3,5-DHBA plays a crucial role in the early stages of kendomycin B biosynthesis. [] Understanding its incorporation into the pathway provides valuable information about the assembly and modification of the kendomycin core structure. []

MG-132

  • Compound Description: MG-132 is an established proteasome inhibitor. []
  • Relevance: Kendomycin exhibits cytotoxicity in mammalian cells, and research suggests this effect may be mediated, at least in part, through proteasome inhibition. [] Kendomycin displays comparable efficacy to MG-132 in inhibiting the chymotrypsin-like activity of the rabbit reticulocyte proteasome. [] This finding supports the hypothesis that kendomycin may target the proteasome as part of its mechanism of action. []

Properties

CAS Number

183202-73-5

Product Name

Kendomycin

IUPAC Name

(1R,9S,10S,12S,14E,16S,19R,20R,21S,22R)-3,9,21-trihydroxy-5,10,12,14,16,20,22-heptamethyl-23,24-dioxatetracyclo[17.3.1.16,9.02,7]tetracosa-2,5,7,14-tetraen-4-one

Molecular Formula

C29H42O6

Molecular Weight

486.6 g/mol

InChI

InChI=1S/C29H42O6/c1-14-8-9-22-18(5)24(30)19(6)28(34-22)23-21-13-29(33,17(4)12-16(3)11-15(2)10-14)35-27(21)20(7)25(31)26(23)32/h10,13-14,16-19,22,24,28,30,32-33H,8-9,11-12H2,1-7H3/b15-10+/t14-,16+,17-,18-,19+,22+,24-,28+,29+/m0/s1

InChI Key

HKLDUJXJTQJSEJ-OLXNOMCWSA-N

SMILES

CC1CCC2C(C(C(C(O2)C3=C(C(=O)C(=C4C3=CC(O4)(C(CC(CC(=C1)C)C)C)O)C)O)C)O)C

Solubility

Soluble in DMSO

Synonyms

Kendomycin; TAN 2162; TAN-2162; TAN2162

Canonical SMILES

CC1CCC2C(C(C(C(O2)C3=C(C(=O)C(=C4C3=CC(O4)(C(CC(CC(=C1)C)C)C)O)C)O)C)O)C

Isomeric SMILES

C[C@H]\1CC[C@@H]2[C@@H]([C@@H]([C@H]([C@@H](O2)C3=C(C(=O)C(=C4C3=C[C@@](O4)([C@H](C[C@@H](C/C(=C1)/C)C)C)O)C)O)C)O)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.